Tendamistat vs Acarbose: ~89,000-Fold Superior Binding Affinity for Porcine Pancreatic α-Amylase
Tendamistat exhibits a Ki of 9 × 10⁻¹² M (0.009 nM) for porcine pancreatic α-amylase (PPA), determined via tight-binding inhibition kinetics in the crystallographic complex study [1]. In contrast, the clinically used carbohydrate-mimetic inhibitor acarbose displays a Ki of 0.80 μM (8.0 × 10⁻⁷ M) against the same enzyme species, measured under mixed noncompetitive inhibition conditions [2]. This represents an approximately 89,000-fold difference in equilibrium dissociation constant, reflecting the fundamentally distinct binding mechanisms of an extended protein–protein interface versus a small-molecule active-site occupation.
| Evidence Dimension | Equilibrium inhibition constant (Ki) for porcine pancreatic α-amylase (PPA) |
|---|---|
| Target Compound Data | Ki = 9 × 10⁻¹² M (9 pM or 0.009 nM) |
| Comparator Or Baseline | Acarbose: Ki = 0.80 μM (800 nM) for PPA; also Ki = 1.27 μM for human salivary α-amylase |
| Quantified Difference | ~89,000-fold lower Ki (higher affinity) for tendamistat relative to acarbose on PPA |
| Conditions | Tendamistat: tight-binding pseudo-irreversible kinetics, pH-independent inhibition; Acarbose: mixed noncompetitive inhibition, pH 7.0, 37°C, porcine pancreatic α-amylase |
Why This Matters
For applications requiring near-irreversible α-amylase inactivation at sub-nanomolar concentrations—such as enzyme mechanism studies, crystallization trials, or ultrasensitive amylase detection assays—tendamistat's ~5-order-of-magnitude affinity advantage over acarbose eliminates the need for high inhibitor concentrations that may introduce solvent artifacts or off-target effects.
- [1] Wiegand G, Epp O, Huber R. The crystal structure of porcine pancreatic alpha-amylase in complex with the microbial inhibitor Tendamistat. J Mol Biol. 1995;247(1):99-110. doi:10.1006/jmbi.1994.0125. PMID: 7897663. View Source
- [2] Yoon SH, Robyt JF. Study of the inhibition of four alpha amylases by acarbose and its 4IV-α-maltohexaosyl and 4IV-α-maltododecaosyl analogues. Carbohydr Res. 2003;338(19):1969-1980. doi:10.1016/s0008-6215(03)00293-3. PMID: 14499573. View Source
